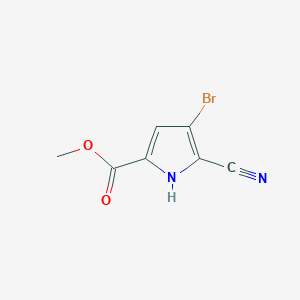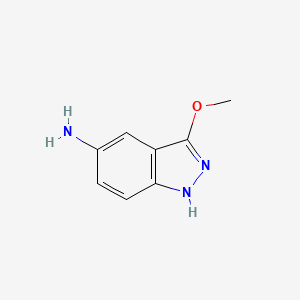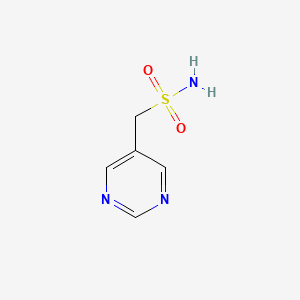
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be represented by the Inchi Code: 1S/C12H4F6O3S/c13-5-1-3-6 (4-2-5)22 (19,20)21-12-10 (17)8 (15)7 (14)9 (16)11 (12)18/h1-4H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.3 g/mol. The melting point of a similar compound, 2,3,4,5,6-pentafluorophenyl 4-fluorobenzene-1-sulfonate, is 46 - 48 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis in Polysiloxane Chemistry
Pentafluorophenyl: compounds, such as Tris(pentafluorophenyl)borane, are known for their role as catalysts in the formation of siloxane bonds through the Piers–Rubinsztajn reaction . This reaction is pivotal in polysiloxane chemistry, where it catalyzes the condensation between hydrosilanes and alkoxysilanes, leading to the creation of siloxane bonds with the release of hydrocarbons as byproducts. The ability to control the synthesis of siloxane materials under mild conditions with high yields has significant implications for the development of well-defined siloxane oligomers, polymers, and copolymers.
Protein Mimicry via Polymer Nanoparticles
Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) serve as a versatile platform for protein mimicry . These SCNPs can be functionalized with a variety of amines, resulting in water-soluble SCNPs with fluorescent labels, ‘click’ functionality, amino acids, and even peptides. This approach provides a straightforward method towards SCNP modification and SCNP-protein hybrids, offering easily adjustable physicochemical properties and the potential for replicating protein functions.
Bioconjugation Chemistry
The activated ester moieties of pentafluorophenyl compounds are extensively used in bioconjugation chemistry . These activated esters are less susceptible to hydrolysis than NHS esters and are soluble in a range of organic solvents. This property is crucial for post-polymerization functionalization reactions, enabling the creation of polymer-protein hybrids with functionalities such as catalysis and biosensing.
Synthetic Methodologies in Siloxane Material Synthesis
The catalytic properties of pentafluorophenyl compounds facilitate new synthetic methodologies for the controlled synthesis of siloxane materials . This includes the creation of complex structured siloxane oligomers, polymers, and copolymers, which are difficult to synthesize otherwise. The materials synthesized through these methodologies have potential applications in various fields, including medical devices, coatings, and sealants.
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane, a compound related to pentafluorophenyl 4-phenylbenzene-1-sulfonate, acts as a unique Lewis acid . It catalyzes hydride transfer reactions, which are essential in the synthesis of various siloxane materials. The mechanistic aspects of these reactions provide insights into the development of new materials with specific properties and applications.
Advanced Material Properties
The unique chemical structure of pentafluorophenyl compounds imparts advanced material properties to the synthesized products . These properties include enhanced thermal stability, chemical resistance, and mechanical strength, making them suitable for high-performance applications in aerospace, automotive, and electronics industries.
Safety and Hazards
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIMSUQBQLBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
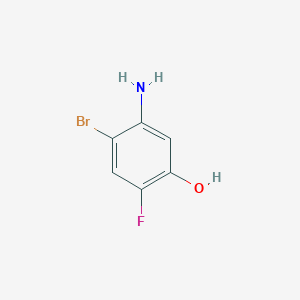


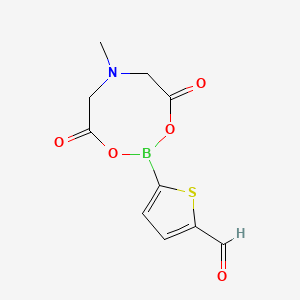
![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)

